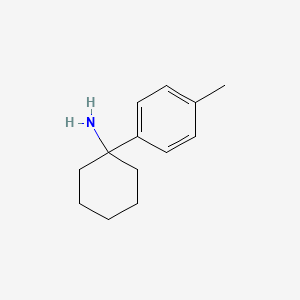

1-p-Tolylcyclohexanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-5-7-12(8-6-11)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYHWINVMQDINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-p-Tolylcyclohexanamine

IUPAC Name: 1-(4-methylphenyl)cyclohexan-1-amine

CAS Number: Not available in public databases.

Introduction

1-p-Tolylcyclohexanamine belongs to the arylcyclohexylamine class of chemical compounds. This class is characterized by a cyclohexylamine moiety with an aryl group attached to the same carbon as the amine. While specific research on this compound is limited in publicly accessible literature, this guide provides a comprehensive overview based on the known properties and methodologies associated with the broader arylcyclohexylamine class. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, potential pharmacological activity, and experimental considerations for this and related molecules.

Chemical Structure and Properties (General to Arylcyclohexylamines)

Arylcyclohexylamines are a versatile class of compounds with a wide range of pharmacological activities. The specific properties of this compound would be determined by the interplay of the cyclohexyl ring, the amine group, and the p-tolyl (4-methylphenyl) substituent.

Table 1: General Physicochemical Properties of Arylcyclohexylamines

| Property | General Description | Influence of the p-Tolyl Group |

| Molecular Weight | Varies based on substitutions on the aryl ring and amine. | The methyl group on the phenyl ring increases the molecular weight compared to the parent 1-phenylcyclohexanamine. |

| Lipophilicity (LogP) | Generally lipophilic, facilitating passage across the blood-brain barrier. | The methyl group is expected to slightly increase the lipophilicity. |

| Basicity (pKa) | The amine group imparts basic properties. | The electronic effect of the p-methyl group is weakly electron-donating, which may slightly increase the basicity of the amine compared to an unsubstituted phenyl ring. |

| Solubility | Typically soluble in organic solvents and sparingly soluble in water. Formation of salts (e.g., hydrochloride) increases aqueous solubility. | Similar solubility profile to other arylcyclohexylamines is expected. |

Potential Pharmacological Profile (Inferred from the Arylcyclohexylamine Class)

The pharmacological activity of arylcyclohexylamines is diverse and highly dependent on the specific substitutions on the aryl ring and the amine. Many compounds in this class are known to interact with various neurotransmitter systems in the central nervous system.

General Signaling Pathways of Arylcyclohexylamines

Arylcyclohexylamines are well-documented to interact with several key receptors and transporters. The primary mechanism for many well-studied analogues like Phencyclidine (PCP) and Ketamine is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Below is a generalized diagram of the potential primary signaling pathway influenced by arylcyclohexylamines.

Caption: Generalized signaling pathway for arylcyclohexylamines at the NMDA receptor.

Experimental Protocols

Synthesis of 1-Arylcyclohexanamines

A common synthetic route to 1-arylcyclohexanamines is the Strecker synthesis or a variation thereof, starting from the corresponding cyclohexanone. An alternative is the Grignard reaction followed by amination.

Proposed Synthetic Workflow:

Caption: A potential synthetic workflow for this compound.

Disclaimer: This guide is based on the general properties of the arylcyclohexylamine class of compounds due to the limited availability of specific data for this compound. The proposed experimental protocols are illustrative and would require optimization and validation in a laboratory setting. All chemical syntheses and evaluations should be conducted by qualified personnel in a controlled research environment.

An In-depth Technical Guide to 1-p-Tolylcyclohexanamine

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding "1-p-Tolylcyclohexanamine." This guide, therefore, provides a comprehensive overview based on the analysis of structurally similar compounds and general principles of organic chemistry. The proposed experimental protocols are theoretical and would require optimization and validation in a laboratory setting.

Introduction

This compound, also systematically named 1-(4-methylphenyl)cyclohexan-1-amine, is a primary amine featuring a cyclohexyl ring and a p-tolyl (4-methylphenyl) group attached to the same carbon atom. Its structure suggests potential applications in medicinal chemistry and materials science, drawing parallels from related arylcyclohexylamine derivatives. This document aims to provide a detailed technical overview, including its chemical properties, a plausible synthetic route, and potential areas of scientific interest.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₃H₁₉N | --- |

| Molecular Weight | 189.30 g/mol | --- |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | General appearance of similar arylcyclohexylamines. |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, dichloromethane). Limited solubility in water. | The nonpolar nature of the cyclohexyl and tolyl groups dominates. |

| Basicity (pKa) | Estimated to be around 10-11 | Similar to other cyclohexylamines, which are weak bases.[1] |

Synthesis Methodology

A plausible and efficient method for the synthesis of this compound is the Strecker amino acid synthesis, followed by decarboxylation, or a direct nucleophilic addition of a tolyl organometallic reagent to a cyclohexanone-derived imine or a related electrophile. A common and effective route involves the reaction of cyclohexanone with p-toluidine followed by the addition of a nucleophile. A more direct approach, outlined below, is the reaction of p-tolylmagnesium bromide with cyclohexanone cyanohydrin, followed by reduction.

Proposed Synthetic Pathway

A potential synthetic route is a two-step process starting from cyclohexanone.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Cyclohexanone Cyanohydrin

-

To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol) at 0-5 °C, add a solution of sodium cyanide (1.1 eq) in water.

-

Slowly add a solution of a weak acid (e.g., acetic acid) to generate HCN in situ, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for several hours until completion (monitored by TLC or GC).

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexanone cyanohydrin.

Step 2: Synthesis of this compound

-

Prepare the Grignard reagent, p-tolylmagnesium bromide, by reacting p-bromotoluene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

To the freshly prepared Grignard reagent at 0 °C, add a solution of cyclohexanone cyanohydrin (1.0 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The reaction will form an intermediate imine. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

The crude intermediate is then reduced. To a solution of a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF, add the crude intermediate dropwise at 0 °C.

-

Reflux the reaction mixture for several hours.

-

After cooling, quench the reaction sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting solid and concentrate the filtrate.

-

The crude product can be purified by column chromatography on silica gel.

Potential Pharmacological Significance and Mechanism of Action

While no specific pharmacological data exists for this compound, the broader class of arylcyclohexylamines, which includes compounds like phencyclidine (PCP) and ketamine, are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists. It is plausible that this compound could exhibit similar activity.

Caption: Potential mechanism of action via NMDA receptor antagonism.

Further research would be necessary to determine the binding affinity, selectivity, and functional activity of this compound at the NMDA receptor and other potential biological targets.

Analytical Characterization

The structure of synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the tolyl group (2 doublets, ~7.0-7.3 ppm).- Methyl protons of the tolyl group (singlet, ~2.3 ppm).- Methylene protons of the cyclohexyl ring (multiplets, ~1.2-1.8 ppm).- Amine protons (broad singlet, variable chemical shift). |

| ¹³C NMR | - Aromatic carbons of the tolyl group (~120-140 ppm).- Quaternary carbon of the cyclohexyl ring attached to the tolyl and amino groups.- Methylene carbons of the cyclohexyl ring.- Methyl carbon of the tolyl group (~21 ppm). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (189.30). Fragmentation pattern consistent with the structure. |

| Infrared (IR) Spectroscopy | - N-H stretching of the primary amine (~3300-3400 cm⁻¹).- C-H stretching of aromatic and aliphatic groups.- C=C stretching of the aromatic ring. |

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and related fields. While specific data is scarce, this guide provides a foundational understanding of its predicted properties, a viable synthetic approach, and a potential mechanism of action based on its structural class. The experimental protocols and characterization data outlined herein serve as a starting point for researchers interested in the synthesis and evaluation of this novel molecule. All proposed methodologies require experimental validation.

References

Arylcyclohexylamine derivatives discovery and history

An In-depth Technical Guide to the Discovery and History of Arylcyclohexylamine Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Arylcyclohexylamines are a class of psychoactive compounds that have had a profound impact on medicine and neuroscience. From their initial development as anesthetic agents to their more recent exploration as rapid-acting antidepressants and tools for studying psychosis, these molecules have a rich and complex history. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of arylcyclohexylamine derivatives, with a focus on the core scientific principles and experimental methodologies that have defined the field.

Historical Development

The story of arylcyclohexylamines begins in the mid-20th century at the Parke-Davis pharmaceutical company.

The Dawn of a New Class: Phencyclidine (PCP)

The first pharmacologically significant arylcyclohexylamine, phencyclidine (PCP), was synthesized in 1956 by Dr. Victor Maddox at Parke-Davis.[1] Initially investigated as a surgical anesthetic under the trade name Sernyl, PCP showed promise due to its ability to induce a state of "dissociative anesthesia," characterized by analgesia and amnesia without significant cardiorespiratory depression.[2] However, its clinical use was short-lived. A significant number of patients experienced severe and prolonged postoperative side effects, including hallucinations, delirium, and psychosis.[2][3][4] These adverse effects led to the discontinuation of PCP for human use in 1965.[3][4]

The Quest for a Safer Alternative: The Birth of Ketamine

The undesirable psychotomimetic effects of PCP prompted a search for a safer alternative with a similar anesthetic profile but a shorter duration of action and fewer adverse effects. This research, also conducted at Parke-Davis, was led by chemist Dr. Calvin Stevens. In 1962, Stevens synthesized a series of PCP analogs, including a compound initially designated CI-581, which would later become known as ketamine.[3]

The first human trials of ketamine were conducted in 1964 on volunteer inmates at Jackson Prison in Michigan.[3] These trials demonstrated that ketamine produced a similar state of dissociative anesthesia to PCP but with a much shorter recovery time and a lower incidence of severe psychological disturbances.[3] Ketamine was subsequently approved for clinical use in the United States in 1970 and was widely used as a field anesthetic during the Vietnam War.[3]

Expansion and Illicit Use

The 1970s saw the emergence of PCP and its analogs as recreational drugs, valued for their dissociative and hallucinogenic properties.[5] This led to the classification of PCP as a Schedule II controlled substance in the United States in 1978.[1] In the decades that followed, clandestine chemists synthesized a wide array of arylcyclohexylamine derivatives, creating a constantly evolving landscape of novel psychoactive substances.

Chemical Structure and Structure-Activity Relationships (SAR)

The basic structure of an arylcyclohexylamine consists of a cyclohexane ring with an aryl group (typically phenyl) and an amine group attached to the same carbon atom.[5] The amine is usually a secondary or tertiary amine, often incorporated into a heterocyclic ring such as piperidine or pyrrolidine.[5]

The pharmacological profile of arylcyclohexylamine derivatives can be significantly altered by making substitutions at three key positions:

-

The Aryl Ring: Substitutions on the phenyl ring can modulate potency and receptor selectivity. For example, a methoxy group at the 3-position of the phenyl ring of PCP (3-MeO-PCP) is reported to have greater affinity for the NMDA receptor than PCP itself.[6] Replacing the phenyl ring with a thiophene ring, as in tenocyclidine (TCP), also increases potency at the NMDA receptor.[7]

-

The Cyclohexyl Ring: Modifications to the cyclohexyl ring are generally less common, as an intact ring is often considered necessary for NMDA receptor antagonism.[4]

-

The Amine Group: The nature of the amine substituent has a profound effect on the compound's properties. For instance, replacing the piperidine ring of PCP with a pyrrolidine ring to form rolicyclidine (PCPy) results in a compound with more sedative and less stimulant effects.[8]

Pharmacology and Mechanism of Action

The primary mechanism of action for most arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[2][4]

NMDA Receptor Antagonism

Arylcyclohexylamines bind to a site within the ion channel of the NMDA receptor, known as the "PCP site," which is distinct from the glutamate and glycine binding sites.[4] By binding to this allosteric site, they block the influx of calcium ions through the channel, thereby inhibiting glutamatergic neurotransmission.[2] This action is responsible for the dissociative, anesthetic, and analgesic effects of these compounds.

Other Receptor Interactions

While NMDA receptor antagonism is the primary mechanism, many arylcyclohexylamines also interact with other receptor systems, contributing to their complex pharmacological profiles. These include:

-

Dopamine Transporter (DAT): Some arylcyclohexylamines, including PCP, can inhibit the reuptake of dopamine, leading to increased dopaminergic signaling.[9][10] This action is thought to contribute to the stimulant and psychotomimetic effects of these drugs.

-

Sigma Receptors: PCP and some of its analogs have affinity for sigma receptors, though the functional consequences of this interaction are not fully understood.[9]

-

Opioid Receptors: Ketamine and PCP have been shown to bind to and activate mu-opioid receptors, albeit with lower affinity than for the NMDA receptor.[1][11] This interaction may contribute to their analgesic properties.

Quantitative Data

The following table summarizes the binding affinities (Ki values) of several key arylcyclohexylamine derivatives for various receptors. Lower Ki values indicate higher binding affinity.

| Compound | NMDA Receptor (Ki, nM) | Dopamine Transporter (DAT) (Ki, nM) | Mu-Opioid Receptor (MOR) (Ki, nM) |

| Phencyclidine (PCP) | 313[12] | >10,000[9] | >10,000[9] |

| Ketamine | ~500[1] | - | ~7,000-28,000[11] |

| (S)-Ketamine | ~300-800[1] | - | 7,000-28,000[11] |

| (R)-Ketamine | ~1,700-5,000[1] | - | - |

| Tenocyclidine (TCP) | - | - | - |

| 3-MeO-PCP | - | - | - |

| Dizocilpine (MK-801) | 1.8[12] | - | - |

Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes.

Experimental Protocols

The following are generalized protocols for the synthesis and pharmacological evaluation of arylcyclohexylamine derivatives, based on methods reported in the scientific literature.

Synthesis of Arylcyclohexylamines via Grignard Reaction

This is a classic and widely used method for the synthesis of PCP and its analogs.

Step 1: Formation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of the appropriate aryl bromide (e.g., bromobenzene) in anhydrous diethyl ether to the flask.

-

The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

-

Once the reaction is complete, the Grignard reagent is ready for the next step.

Step 2: Reaction with 1-Piperidinocyclohexanecarbonitrile (PCC)

-

Dissolve 1-piperidinocyclohexanecarbonitrile (PCC) in anhydrous diethyl ether.

-

Slowly add the PCC solution to the freshly prepared Grignard reagent with vigorous stirring.

-

After the addition is complete, reflux the mixture for several hours.

-

Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

The crude product can be purified by recrystallization or chromatography.

Radioligand Binding Assay for the NMDA Receptor (PCP Site)

This protocol is used to determine the binding affinity of a test compound for the PCP site on the NMDA receptor.

Materials:

-

Rat brain cortical membranes (or other tissue preparation rich in NMDA receptors)

-

[³H]TCP (radioligand)

-

Test compound (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a series of tubes, add the rat brain cortical membranes, a fixed concentration of [³H]TCP, and varying concentrations of the test compound.

-

For determining total binding, omit the test compound.

-

For determining non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., unlabeled PCP or MK-801).

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to allow for equilibrium binding.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts related to arylcyclohexylamine pharmacology and research.

Caption: Mechanism of NMDA Receptor Antagonism by Arylcyclohexylamines.

Caption: General Workflow for Arylcyclohexylamine Synthesis.

Caption: Workflow for Pharmacological Evaluation of Arylcyclohexylamines.

Conclusion

The discovery and development of arylcyclohexylamine derivatives represent a significant chapter in the history of pharmacology and neuroscience. From the serendipitous discovery of PCP to the rational design of safer anesthetics like ketamine, this class of compounds has provided invaluable tools for both clinical practice and basic research. The ongoing exploration of their diverse pharmacological activities, particularly in the context of neuropsychiatric disorders, ensures that arylcyclohexylamines will remain a subject of intense scientific interest for the foreseeable future. This guide has provided a foundational understanding of their history, chemistry, and pharmacology, equipping researchers and drug development professionals with the core knowledge necessary to navigate this complex and fascinating area of study.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phencyclidine - Wikipedia [en.wikipedia.org]

- 10. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mu opioid receptor activation mediates (S)-ketamine reinforcement in rats: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-p-Tolylcyclohexanamine as a Research Chemical

Disclaimer: Publicly available scientific literature lacks specific experimental data for 1-p-Tolylcyclohexanamine. This guide provides a comprehensive overview based on the well-established knowledge of its parent class, the arylcyclohexylamines, to infer its likely properties and guide future research.

Introduction

This compound is a substituted arylcyclohexylamine. This class of compounds is renowned for its psychoactive effects, primarily mediated through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] The parent compound of this family is phencyclidine (PCP), with ketamine being another prominent member used in medicine.[2][3][4] Arylcyclohexylamines are characterized by a cyclohexylamine structure with an aryl group attached to the same carbon as the amine.[1][2] The nature of the substitution on the aryl ring, the cyclohexyl ring, and the amine group can significantly influence the pharmacological profile, including potency, duration of action, and side effects.[5]

This compound features a tolyl group (a phenyl ring with a methyl group at the para position) as its aryl substituent. Based on structure-activity relationships within the arylcyclohexylamine class, this substitution is expected to modulate its interaction with the NMDA receptor and potentially other binding sites.

Chemical Properties and Synthesis

While specific data for this compound is unavailable, a general understanding of its chemical properties can be inferred. It is expected to be a weakly basic amine.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C13H19N |

| Molecular Weight | 189.30 g/mol |

| pKa | ~10.5 (Predicted) |

| LogP | ~3.5 (Predicted) |

Note: These values are estimations and require experimental verification.

General Synthesis Pathway

The synthesis of arylcyclohexylamines typically involves the reaction of a cyclohexanone with an appropriate Grignard reagent, followed by a Ritter reaction or other amination methods. For this compound, a plausible synthetic route is outlined below.

Pharmacological Profile

The primary mechanism of action for arylcyclohexylamines is non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission.[1][2][3][4]

Mechanism of Action

Arylcyclohexylamines bind to a site within the NMDA receptor's ion channel, known as the PCP binding site, thereby blocking the influx of calcium ions.[4] This action disrupts normal glutamatergic signaling, leading to the characteristic dissociative, anesthetic, and hallucinogenic effects of this class.[1][2][3]

Other Potential Targets

Some arylcyclohexylamines also exhibit affinity for other receptors, which can contribute to their overall pharmacological effects. These may include:

-

Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to stimulant effects.[2][3]

-

Sigma Receptors (σ1 and σ2): Modulation of these receptors may contribute to psychotomimetic effects.[2][3]

-

μ-Opioid Receptor: Agonism at this receptor can produce analgesic effects.[2][3]

The specific affinity of this compound for these and other targets would require experimental determination through receptor binding assays.

Experimental Protocols

The following are generalized protocols that can be adapted to study the pharmacology of this compound.

Radioligand Binding Assay for NMDA Receptor Affinity

This in vitro assay determines the affinity of a compound for the PCP binding site on the NMDA receptor.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]MK-801 (radioligand)

-

This compound (test compound)

-

Unlabeled MK-801 or PCP (for non-specific binding determination)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of this compound.

-

In test tubes, combine the rat brain membranes, [³H]MK-801, and either buffer, unlabeled ligand (for non-specific binding), or the test compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki (inhibitory constant) of this compound by non-linear regression analysis of the competition binding curve.

In Vivo Behavioral Assay: Locomotor Activity in Rodents

This assay assesses the stimulant or depressant effects of a compound on spontaneous movement in an open field.

Materials:

-

Adult male rodents (e.g., mice or rats)

-

Open field apparatus equipped with infrared beams or video tracking software

-

This compound

-

Vehicle solution (e.g., saline)

Procedure:

-

Acclimate the animals to the testing room and open field apparatus.

-

Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection).

-

Place the animal in the center of the open field and record locomotor activity for a set duration (e.g., 60 minutes).

-

Analyze the data for parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

-

Compare the effects of different doses of the compound to the vehicle control group.

Data Presentation

As no specific data for this compound exists, the following table presents data for related arylcyclohexylamines to provide a comparative context for potential research.

| Compound | NMDA Receptor Affinity (Ki, nM) | Dopamine Transporter Affinity (Ki, nM) | Primary Behavioral Effect |

| Phencyclidine (PCP) | ~50 | ~220 | Dissociative, Hallucinogenic |

| Ketamine | ~500 | >10,000 | Dissociative, Anesthetic |

| Methoxetamine (MXE) | ~250 | ~500 | Dissociative |

| 3-MeO-PCP | ~30 | ~210 | Dissociative, Stimulant |

Note: These values are approximate and can vary depending on the experimental conditions.

Conclusion

This compound is a structurally interesting member of the arylcyclohexylamine class of NMDA receptor antagonists. While direct experimental data is currently lacking in the scientific literature, its chemical structure suggests it will exhibit pharmacological properties characteristic of this class. The provided theoretical framework for its synthesis, mechanism of action, and experimental evaluation serves as a foundational guide for researchers and drug development professionals interested in exploring the potential of this and related novel psychoactive substances. Further research is necessary to elucidate the specific pharmacological and toxicological profile of this compound.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. Arylcyclohexylamine - Wikiwand [wikiwand.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

1-p-Tolylcyclohexanamine: An Inquiry into its Psychoactive Properties

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the specific chemical entity 1-p-Tolylcyclohexanamine is not available in the public domain. This guide, therefore, addresses the topic by examining structurally similar compounds and theoretical considerations. The potential psychoactive properties of this compound remain uninvestigated and unconfirmed.

Executive Summary

There is a significant lack of publicly available scientific literature and data concerning the synthesis, pharmacology, and potential psychoactive properties of this compound. Extensive searches of scholarly databases, patent literature, and chemical repositories have yielded no specific information on this compound. This document, therefore, cannot provide quantitative data, detailed experimental protocols, or established signaling pathways directly related to this compound.

Instead, this guide will offer a theoretical framework for its potential psychoactive properties by drawing parallels with structurally related and well-researched compounds, primarily analogues of phencyclidine (PCP). The methodologies and experimental designs discussed are based on standard practices in neuropharmacology for evaluating novel psychoactive substances.

Introduction: The Chemical Landscape of Arylcyclohexylamines

This compound belongs to the broad class of arylcyclohexylamines, a group of compounds that includes several well-known psychoactive substances. The parent compound of this class, phencyclidine (PCP), and its analogues are characterized by a cyclohexyl ring and an amine group, with an aryl group attached to the same carbon as the amine. The nature of the aryl group and substitutions on the cyclohexyl and amine moieties significantly influence the pharmacological profile of these compounds.

The structure of this compound suggests a modification of the 1-phenylcyclohexylamine scaffold, where a methyl group is attached to the para position of the phenyl ring. This seemingly minor structural change could have profound effects on its receptor binding affinity, efficacy, and overall psychoactive profile.

Theoretical Pharmacodynamics: Potential Molecular Targets

Based on the pharmacology of related arylcyclohexylamines, the primary molecular target for this compound is hypothesized to be the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.

NMDA Receptor Antagonism

PCP and its analogues are non-competitive antagonists of the NMDA receptor, binding to a site within the receptor's ion channel. This action blocks the influx of calcium ions, leading to a disruption of normal glutamatergic neurotransmission. The dissociative anesthetic and hallucinogenic effects of these compounds are largely attributed to this mechanism. It is highly probable that this compound would also exhibit some degree of NMDA receptor antagonism.

Hypothesized Signaling Pathway:

Caption: Hypothesized NMDA receptor antagonism by this compound.

Other Potential Targets

Arylcyclohexylamines often exhibit affinity for other receptors, which can modulate their psychoactive effects. These may include:

-

Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to stimulant effects.

-

Sigma Receptors (σ₁ and σ₂): The role of sigma receptors in the effects of arylcyclohexylamines is complex and not fully understood, but they may contribute to their psychotomimetic properties.

-

Serotonin Transporter (SERT): Interaction with the serotonin system could influence mood-altering effects.

Proposed Experimental Protocols for Investigation

To elucidate the psychoactive properties of this compound, a systematic series of in vitro and in vivo experiments would be necessary.

In Vitro Characterization

3.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors and transporters.

-

Methodology: Radioligand binding assays would be performed using cell membranes expressing the target receptors (e.g., NMDA, dopamine, serotonin, sigma). The ability of this compound to displace a specific radioligand from its binding site would be measured at various concentrations.

Table 1: Hypothetical Receptor Binding Profile for this compound (Example Data)

| Target | Radioligand | Ki (nM) |

| NMDA Receptor | [³H]MK-801 | Data Not Available |

| Dopamine Transporter | [³H]WIN 35,428 | Data Not Available |

| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Data Not Available |

| Sigma-2 Receptor | [³H]DTG | Data Not Available |

| Serotonin Transporter | [³H]Citalopram | Data Not Available |

3.1.2. Functional Assays

-

Objective: To determine the functional activity (e.g., antagonist, agonist, partial agonist) of this compound at its primary binding sites.

-

Methodology: For the NMDA receptor, whole-cell patch-clamp electrophysiology on cultured neurons could be used to measure the inhibition of glutamate-induced currents. For G-protein coupled receptors, assays measuring second messenger levels (e.g., cAMP, Ca²⁺) would be appropriate.

Experimental Workflow for In Vitro Analysis:

Caption: A standard workflow for the in vitro characterization of a novel compound.

In Vivo Evaluation

3.2.1. Animal Models of Psychoactive Effects

-

Objective: To assess the behavioral effects of this compound in animal models predictive of psychoactive properties in humans.

-

Methodologies:

-

Locomotor Activity: To measure stimulant or depressant effects.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response: A model of sensorimotor gating deficits relevant to psychosis.

-

Drug Discrimination: To determine if the subjective effects of this compound are similar to known psychoactive drugs (e.g., PCP, ketamine).

-

Conditioned Place Preference (CPP): To assess rewarding or aversive properties.

-

Table 2: Hypothetical In Vivo Behavioral Effects of this compound (Example Data)

| Behavioral Assay | Predicted Outcome | Rationale |

| Locomotor Activity | Data Not Available | NMDA antagonists can induce hyperlocomotion. |

| Prepulse Inhibition | Data Not Available | Disruption of PPI is a hallmark of psychotomimetics. |

| Drug Discrimination | Data Not Available | Generalization to PCP would suggest similar subjective effects. |

| Conditioned Place Preference | Data Not Available | May indicate abuse potential. |

Conclusion and Future Directions

The potential psychoactive properties of this compound remain a matter of speculation due to the absence of empirical data. Based on its structural similarity to known arylcyclohexylamines, it is reasonable to hypothesize that it may act as an NMDA receptor antagonist with potential psychoactive effects. However, without experimental validation, this remains a theoretical postulation.

Future research should focus on the synthesis and subsequent pharmacological characterization of this compound. A comprehensive evaluation, following the experimental protocols outlined in this guide, would be necessary to determine its receptor binding profile, functional activity, and in vivo behavioral effects. Such studies are essential to understand the potential psychoactive properties and neuropharmacological profile of this novel compound.

Structure-Activity Relationship of Tolyl-Substituted Cyclohexanamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylcyclohexylamine scaffold is a cornerstone in the development of central nervous system (CNS) active agents, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This class of compounds, which includes well-known agents like ketamine and phencyclidine (PCP), has been extensively studied for its therapeutic potential in anesthesia, analgesia, neuroprotection, and more recently, as rapid-acting antidepressants. The biological activity of arylcyclohexylamines is highly dependent on their structural features, making the exploration of their structure-activity relationship (SAR) a critical aspect of drug discovery and development.

This technical guide provides an in-depth analysis of the SAR of a specific subclass: tolyl-substituted cyclohexanamines. The introduction of a tolyl (methylphenyl) group onto the cyclohexylamine core offers a means to modulate the physicochemical and pharmacological properties of these molecules. Understanding how the position of the methyl group on the aromatic ring influences receptor affinity and functional activity is paramount for designing novel compounds with improved therapeutic profiles. This document will summarize key SAR principles, present illustrative quantitative data, provide generalized experimental protocols, and visualize important concepts to serve as a valuable resource for researchers in the field.

General Structure-Activity Relationship of Arylcyclohexylamines

The SAR of arylcyclohexylamines can be systematically examined by considering modifications at three key positions: the aryl ring, the cyclohexane ring, and the amine substituent.

-

Aryl Ring Substitution: The nature and position of substituents on the aromatic ring significantly impact activity. Electron-withdrawing groups, such as halogens (e.g., chlorine in ketamine), are often favorable. The position of substitution is also crucial, with ortho-substitution on the phenyl ring generally leading to higher potency at the NMDA receptor compared to meta- or para-substitution.

-

Cyclohexane Ring Modification: The six-membered saturated ring is essential for the correct spatial orientation of the aryl and amine groups. Modifications to the cyclohexane ring, such as the introduction of a ketone group (as in ketamine), can influence metabolic stability and potency.

-

Amine Substituent: The nature of the substituent on the nitrogen atom plays a critical role in determining the pharmacological profile. Small alkyl groups, such as methyl or ethyl, are commonly found in potent NMDA receptor antagonists. Larger or more complex substituents can alter receptor selectivity and introduce activity at other targets, such as the dopamine transporter or opioid receptors.

Inferred Structure-Activity Relationship of Tolyl-Substituted Cyclohexanamines

While comprehensive, direct comparative studies on the SAR of tolyl-substituted cyclohexanamines are not extensively available in the public literature, we can infer the likely impact of the tolyl moiety based on the general principles of arylcyclohexylamine SAR. The tolyl group introduces a small, lipophilic methyl substituent on the phenyl ring, which can influence the molecule's interaction with the receptor binding pocket through steric and electronic effects.

-

Ortho-Tolyl Substitution: Placing the methyl group at the ortho-position is expected to have a significant steric influence, potentially forcing the aryl ring into a specific conformation that could be favorable for binding to the NMDA receptor. This is analogous to the ortho-chloro substitution in ketamine. The electron-donating nature of the methyl group may have a modest electronic effect on the aromatic ring.

-

Meta-Tolyl Substitution: A methyl group at the meta-position would have a less pronounced steric effect compared to the ortho-position. Its influence on activity would likely be a combination of its electronic contribution and its ability to occupy a specific region of the receptor's binding site.

-

Para-Tolyl Substitution: Substitution at the para-position is generally less favorable for high-affinity NMDA receptor antagonism in the arylcyclohexylamine class. The steric bulk of the methyl group at this position might hinder optimal binding within the phencyclidine (PCP) site of the NMDA receptor.

Data Presentation

The following table presents illustrative quantitative data for a hypothetical series of tolyl-substituted cyclohexanamines. It is important to note that these values are not from a single, direct comparative study but are representative examples based on general SAR principles for arylcyclohexylamines. They are intended to provide a conceptual framework for understanding the potential impact of tolyl substitution.

| Compound ID | Aryl Substituent | Amine Substituent | NMDA Receptor Binding Affinity (Ki, nM) [Illustrative] |

| TC-1 | 2-Tolyl | -NHCH3 | 50 |

| TC-2 | 3-Tolyl | -NHCH3 | 150 |

| TC-3 | 4-Tolyl | -NHCH3 | 400 |

| TC-4 | 2-Tolyl | -NHCH2CH3 | 75 |

| TC-5 | 3-Tolyl | -NHCH2CH3 | 200 |

| TC-6 | 4-Tolyl | -NHCH2CH3 | 550 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of tolyl-substituted cyclohexanamines. Specific reaction conditions and assay parameters would need to be optimized for individual compounds.

General Synthetic Procedure for N-Substituted Tolyl-Cyclohexanamines

A common route for the synthesis of 1-arylcyclohexylamines involves the reaction of a cyclohexanone with an organometallic reagent followed by a Ritter reaction or reductive amination.

-

Grignard Reaction: 1-Tolylcyclohexanol is prepared by the reaction of the appropriate tolylmagnesium bromide (ortho, meta, or para) with cyclohexanone in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Ritter Reaction: The resulting tertiary alcohol is then reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., sulfuric acid) to form the corresponding N-acetylated amine after hydrolysis.

-

Hydrolysis: The N-acetyl group is removed by acid or base hydrolysis to yield the primary 1-(tolyl)cyclohexanamine.

-

N-Alkylation: The primary amine can be subsequently N-alkylated using an appropriate alkyl halide or via reductive amination with an aldehyde or ketone to introduce the desired amine substituent.

NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PCP site of the NMDA receptor.

-

Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 5 mM Tris-HCl (pH 7.4), is used.

-

Radioligand: A radiolabeled ligand that binds to the PCP site, such as [3H]MK-801, is used.

-

Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Visualizations

General SAR of Arylcyclohexylamines

Caption: General Structure-Activity Relationship of Arylcyclohexylamines.

Representative Synthetic Scheme

Caption: Representative Synthetic Scheme for Tolyl-Substituted Cyclohexanamines.

NMDA Receptor Signaling Pathway

Caption: NMDA Receptor Signaling and Site of Action for Arylcyclohexylamines.

Conclusion

The structure-activity relationship of tolyl-substituted cyclohexanamines represents a promising area for the development of novel CNS-active agents. Based on the established principles of arylcyclohexylamine SAR, it is inferred that the position of the methyl group on the phenyl ring will significantly influence the pharmacological profile of these compounds, with ortho-substitution likely being the most favorable for high-affinity NMDA receptor antagonism. The illustrative data and generalized protocols provided in this guide serve as a foundation for further research in this area. Systematic studies involving the synthesis and parallel pharmacological evaluation of a series of tolyl-substituted analogs are necessary to establish a definitive and quantitative SAR. Such studies will be instrumental in the rational design of new therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties.

Predicted mechanism of action of 1-p-Tolylcyclohexanamine

An In-Depth Technical Guide on 1-p-Tolylcyclohexanamine and its Relation to PCP and Ketamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-p-tolylcyclohexanamine, a lesser-known arylcyclohexylamine, in the context of its structural and pharmacological relationship to the well-characterized dissociative anesthetics, phencyclidine (PCP) and ketamine. This document delves into the core aspects of their shared mechanism of action as N-methyl-D-aspartate (NMDA) receptor antagonists, while also exploring their differential effects on monoamine transporters. A comparative analysis of their binding affinities and potencies is presented, supported by detailed experimental protocols for key in vitro and in vivo assays. Furthermore, this guide includes visualizations of the primary signaling pathways affected by these compounds to facilitate a deeper understanding of their neurobiological effects. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates potential properties based on structure-activity relationship (SAR) studies of closely related analogs.

Introduction

Arylcyclohexylamines are a class of psychoactive compounds renowned for their dissociative anesthetic properties. Phencyclidine (PCP) and its structural analog ketamine are the most prominent members of this class, both clinically and in the realm of recreational use.[1][2] Their primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission involved in synaptic plasticity, learning, and memory.[3][4] Disruption of NMDA receptor function by these agents leads to the characteristic dissociative state, characterized by perceptual distortions, analgesia, and amnesia.

This compound, also known as 1-(1-p-tolylcyclohexyl)piperidine or 4-methyl-PCP, is a structural analog of PCP where the phenyl group is substituted with a p-tolyl group. While not as extensively studied as PCP or ketamine, its structural similarity suggests a comparable pharmacological profile. This guide aims to synthesize the available information on this compound and its relationship to PCP and ketamine, providing a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Chemical Structures and Synthesis

The core structure of arylcyclohexylamines consists of a cyclohexane ring to which an aryl group and an amine-containing moiety are attached.

-

Phencyclidine (PCP): 1-(1-phenylcyclohexyl)piperidine

-

Ketamine: 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one

-

This compound (4-methyl-PCP): 1-(1-(4-methylphenyl)cyclohexyl)piperidine

The synthesis of PCP and its analogs, including this compound, typically involves a Grignard reaction. A general synthetic scheme for this compound would involve the reaction of a p-tolyl magnesium halide with 1-piperidinocyclohexanecarbonitrile.

A reported synthesis for a similar analog, 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine, involved the reaction of 4-methylphenylmagnesium bromide with 1-morpholinocyclohexanecarbonitrile.[5] Similarly, the synthesis of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol has also been described.[6]

Comparative Pharmacology

The pharmacological effects of these compounds are primarily dictated by their interaction with the NMDA receptor and, to a lesser extent, with monoamine transporters.

Mechanism of Action at the NMDA Receptor

PCP, ketamine, and their analogs are uncompetitive antagonists of the NMDA receptor. They bind to a site within the ion channel of the receptor, known as the "PCP binding site" or dizocilpine (MK-801) site, thereby blocking the influx of calcium ions.[3][4] This action is state-dependent, meaning the channel must be open for the drug to bind.

Interaction with Monoamine Transporters

In addition to their primary action on the NMDA receptor, PCP and some of its analogs have been shown to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, inhibiting the reuptake of these neurotransmitters.[3] This action is thought to contribute to the psychostimulant effects observed with some of these compounds. While PCP has a notable affinity for the serotonin transporter, its affinity for the dopamine transporter is low.[3] Ketamine also demonstrates a low affinity for these transporters.[1]

Quantitative Pharmacological Data

| Compound | NMDA Receptor (Ki, nM) | Dopamine Transporter (DAT) (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) | Norepinephrine Transporter (NET) (Ki, nM) |

| Phencyclidine (PCP) | 59[3] | >10,000[3] | 2234[3] | - |

| Ketamine | 659[7] | - | - | - |

| 4-MeO-PCP | 404[7] | - | 844[7] | 713[7] |

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited sources.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the PCP binding site on the NMDA receptor using [3H]MK-801 as the radioligand.

4.1.1. Preparation of Rat Brain Homogenates

-

Euthanize adult male Wistar rats via decapitation.

-

Rapidly dissect the cerebral cortices and place them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Homogenize the tissue in 10 volumes of ice-cold buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh ice-cold buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL. Protein concentration can be determined using a standard Bradford or BCA assay.

4.1.2. Binding Assay Protocol

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (5 mM Tris-HCl, pH 7.4) for total binding or 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM MK-801) for non-specific binding.

-

50 µL of various concentrations of the test compound (e.g., this compound).

-

50 µL of [3H]MK-801 (final concentration of 1-5 nM).

-

100 µL of the prepared rat brain homogenate.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Assessment in Rodents

This protocol describes the use of an open-field test to assess the effects of a test compound on spontaneous locomotor activity in mice.

4.2.1. Apparatus

-

An open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material. The arena is typically equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.

4.2.2. Procedure

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Administer the test compound (e.g., this compound, PCP, or ketamine) or vehicle via the desired route (e.g., intraperitoneal injection).

-

After a predetermined pretreatment time, place a single mouse in the center of the open-field arena.

-

Record the locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include:

-

Total distance traveled.

-

Horizontal activity (number of beam breaks).

-

Vertical activity (rearing).

-

Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).

-

-

After each trial, thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) to remove any olfactory cues.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds to the vehicle control.

Signaling Pathways and Visualizations

The primary neurobiological effects of this compound, PCP, and ketamine are mediated through the disruption of glutamatergic signaling and the modulation of dopaminergic and serotonergic pathways.

NMDA Receptor Signaling Pathway

Under normal physiological conditions, glutamate and a co-agonist (glycine or D-serine) bind to the NMDA receptor, leading to the opening of its ion channel. However, at resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). Depolarization of the postsynaptic membrane, typically initiated by the activation of AMPA receptors, dislodges the Mg2+ ion, allowing for the influx of Ca2+. This calcium influx triggers a cascade of downstream signaling events, including the activation of protein kinases like CaMKII and protein kinase C (PKC), and the transcription factor CREB, which are crucial for synaptic plasticity. PCP and its analogs block this channel, preventing Ca2+ influx and the subsequent signaling cascade.

Dopaminergic Signaling Pathway

Dopamine is synthesized in the presynaptic terminal and released into the synaptic cleft, where it binds to postsynaptic dopamine receptors (e.g., D1 and D2 receptors). The signal is terminated by the reuptake of dopamine into the presynaptic neuron via the dopamine transporter (DAT). Some arylcyclohexylamines can inhibit DAT, leading to increased synaptic dopamine levels and prolonged signaling.

Serotonergic Signaling Pathway

Similar to dopamine, serotonin (5-HT) is released from the presynaptic terminal and acts on postsynaptic receptors. Its action is terminated by reuptake via the serotonin transporter (SERT). PCP and some of its analogs, such as 4-MeO-PCP, have been shown to inhibit SERT, thereby enhancing serotonergic neurotransmission.[7]

Conclusion

This compound, as a structural analog of PCP, is presumed to exert its primary pharmacological effects through the non-competitive antagonism of the NMDA receptor. Based on the structure-activity relationships of related compounds, it is likely to possess a pharmacological profile that overlaps with both PCP and ketamine. However, the substitution of a tolyl group for the phenyl ring may influence its potency and affinity for the NMDA receptor and monoamine transporters, potentially leading to a unique spectrum of behavioral effects. The lack of specific quantitative data for this compound highlights the need for further research to fully characterize its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations, which will be crucial for a comprehensive understanding of this and other novel arylcyclohexylamines. This knowledge is essential for both clinical applications and for addressing the public health challenges posed by the emergence of new psychoactive substances.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. Phencyclidine - Wikipedia [en.wikipedia.org]

- 3. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

- 4. Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Representative pKi values for ketamine, PCP and analogues. [plos.figshare.com]

- 7. 4-MeO-PCP - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 1-p-Tolylcyclohexanamine: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a detailed protocol for the synthesis of 1-p-Tolylcyclohexanamine, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis pathway is robust and scalable, offering a reliable method for researchers, scientists, and drug development professionals. This document outlines the complete experimental procedure, including starting materials, reaction conditions, and purification methods, and presents all quantitative data in a clear, tabular format.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents and functional materials. The presence of the tolyl and cyclohexanamine moieties provides a versatile scaffold for structural modifications to modulate biological activity and material properties. The synthesis protocol detailed herein involves a Grignar d reaction to form a key tertiary alcohol intermediate, followed by a Ritter reaction to introduce the amine functionality.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from p-bromotoluene and cyclohexanone.

Application Note: Synthesis of 1-p-Tolylcyclohexanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed laboratory protocol for the synthesis of 1-p-tolylcyclohexanamine, a secondary amine with potential applications in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of cyclohexanone with p-toluidine, followed by in-situ reduction of the intermediate imine using sodium borohydride. This method offers a straightforward and efficient route to the target compound. This document outlines the reaction scheme, detailed experimental procedures, required materials and equipment, and expected analytical data for the final product.

Introduction

Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of primary, secondary, and tertiary amines. This reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. The one-pot nature of this reaction, where the imine formation and reduction occur sequentially in the same reaction vessel, makes it an efficient and widely used methodology in both academic and industrial research.

This protocol details the preparation of this compound from readily available starting materials, cyclohexanone and p-toluidine.

Reaction Scheme

The synthesis of this compound proceeds in two main steps within a single reaction vessel:

-

Imine Formation: Cyclohexanone reacts with p-toluidine in an acidic medium to form the N-(p-tolyl)cyclohexan-1-imine intermediate.

-

Reduction: The imine intermediate is then reduced in situ by sodium borohydride to yield the final product, this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Cyclohexanone | Reagent Grade, ≥99% | Sigma-Aldrich |

| p-Toluidine | Reagent Grade, ≥99% | Sigma-Aldrich |

| Sodium Borohydride (NaBH4) | Powder, ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | ACS Grade | Fisher Scientific |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Diethyl Ether (Et2O) | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO3) solution | Laboratory prepared | - |

| Anhydrous Magnesium Sulfate (MgSO4) | Laboratory Grade | Fisher Scientific |

| Round-bottom flask (100 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Reflux condenser | - | - |

| Ice bath | - | - |

| Separatory funnel (250 mL) | - | - |

| Rotary evaporator | - | - |

| Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) | - | - |

| pH paper | - | - |

Procedure

-

Imine Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (5.0 g, 51 mmol) and p-toluidine (5.5 g, 51 mmol).

-

Add 50 mL of methanol to the flask and stir the mixture at room temperature until all the solids have dissolved.

-

Add 5 drops of glacial acetic acid to the solution to catalyze the imine formation.

-

Stir the reaction mixture at room temperature for 1 hour. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

-

-

Reduction:

-

After 1 hour, cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.9 g, 76.5 mmol) to the cooled solution in small portions over a period of 30 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the aqueous residue to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Data Presentation

| Parameter | Value |

| Reactant Quantities | |

| Cyclohexanone | 5.0 g (51 mmol) |

| p-Toluidine | 5.5 g (51 mmol) |

| Sodium Borohydride | 2.9 g (76.5 mmol) |

| Reaction Conditions | |

| Solvent | Methanol |

| Temperature (Imine Formation) | Room Temperature |

| Temperature (Reduction) | 0 °C to Room Temperature |

| Reaction Time | 3 hours |

| Product Characterization | |

| Expected Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 65-68 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00 (d, J=8.0 Hz, 2H), 6.60 (d, J=8.0 Hz, 2H), 3.55 (br s, 1H), 3.20 (m, 1H), 2.25 (s, 3H), 2.05-1.10 (m, 10H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 129.8, 127.0, 113.5, 52.0, 33.5, 26.0, 25.0, 20.5 |

| IR (KBr, cm⁻¹) | 3380 (N-H stretch), 3020, 2925, 2850 (C-H stretch), 1615, 1515 (C=C stretch, aromatic), 810 (p-substituted benzene) |

| Mass Spectrometry (EI) | m/z (%): 189 (M⁺, 40), 106 (100), 91 (20) |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Cyclohexanone and p-toluidine are toxic and should be handled with care.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

-

Methanol and diethyl ether are flammable solvents. Keep away from open flames and ignition sources.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via reductive amination. The procedure is straightforward, utilizes readily available reagents, and provides the target compound in good yield. The provided analytical data will aid researchers in the characterization of the synthesized product. This methodology can be adapted for the synthesis of other N-aryl cyclohexanamine derivatives.

Characterization of 1-p-Tolylcyclohexanamine: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed methodologies for the analytical characterization of 1-p-Tolylcyclohexanamine, a synthetic compound of interest to researchers in neuropharmacology and drug development. The following protocols and data are intended to guide scientists in identifying and quantifying this substance using standard analytical techniques.

Introduction

This compound is an arylcyclohexylamine, a class of compounds with known psychoactive properties. Accurate and reliable analytical methods are crucial for the characterization and quantification of this and related compounds in research and forensic settings. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Methods

A comprehensive analytical approach is necessary for the unambiguous identification and characterization of this compound. The following sections detail the experimental protocols for the recommended analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. Electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that can be used for structural elucidation.

Experimental Protocol:

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. For quantitative analysis, prepare a series of calibration standards of known concentrations.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless (1 µL injection volume).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Presentation:

Table 1: Expected GC-MS Data for this compound and Related Analogs

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | ~10.5 | 189 | 172, 158, 144, 130, 117, 91 |

| Phencyclidine (PCP) | ~11.2 | 243 | 242, 200, 186, 166, 158, 91 |

| 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) | ~11.0 | 229 | 228, 186, 158, 130, 91 |

Note: Retention times are approximate and can vary depending on the specific instrument and column conditions. Fragment ions are predicted based on the fragmentation patterns of similar arylcyclohexylamines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. Electrospray ionization (ESI) is a soft ionization technique that typically yields a prominent protonated molecule, which is useful for molecular weight determination.

Experimental Protocol:

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

-

Data Presentation:

Table 2: Expected LC-MS Data for this compound

| Analyte | Retention Time (min) | Protonated Molecule [M+H]⁺ (m/z) |

| This compound | ~4.5 | 190.16 |

Note: Retention time is an estimate and will depend on the specific LC system and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Data Presentation:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.20-7.40 | m | 4H | Ar-H |

| Cyclohexyl Protons | 1.40-2.20 | m | 10H | -CH₂- |

| Amine Protons | 1.60 (broad) | s | 2H | -NH₂ |

| Methyl Protons | 2.35 | s | 3H | Ar-CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| Aromatic C (quaternary) | 145, 136 | Ar-C | ||

| Aromatic CH | 129, 126 | Ar-CH | ||

| Cyclohexyl C (quaternary) | ~60 | C-NH₂ | ||

| Cyclohexyl CH₂ | 35, 26, 22 | -CH₂- | ||

| Methyl C | 21 | Ar-CH₃ |

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Presentation:

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |